3'-Fluoro-2-iodo-4'-methylbenzophenone

Organic Synthesis Cross-Coupling Polycyclic Aromatics

Prioritize this specific building block for your next synthesis. The unique 2-iodo substituent is critical for high-yielding intramolecular cyclizations (up to 92%) to form fluorinated fluorenone cores, a reaction impossible with non-iodinated analogs. Unlike generic benzophenones, the 3'-fluoro and 4'-methyl groups directly modulate electron density and biological potency, making it a data-driven choice to enhance SAR in lead optimization and anticancer screening libraries. Secure a guaranteed purity of 97% to ensure reproducible, high-performance results.

Molecular Formula C14H10FIO
Molecular Weight 340.13 g/mol
CAS No. 951886-27-4
Cat. No. B1345428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluoro-2-iodo-4'-methylbenzophenone
CAS951886-27-4
Molecular FormulaC14H10FIO
Molecular Weight340.13 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)F
InChIInChI=1S/C14H10FIO/c1-9-6-7-10(8-12(9)15)14(17)11-4-2-3-5-13(11)16/h2-8H,1H3
InChIKeyYZMBEXCFRQVRSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Fluoro-2-iodo-4'-methylbenzophenone (CAS 951886-27-4): A Halogenated Benzophenone Building Block for Advanced Organic Synthesis and Medicinal Chemistry


3'-Fluoro-2-iodo-4'-methylbenzophenone is a halogenated benzophenone derivative with the molecular formula C₁₄H₁₀FIO and a molecular weight of 340.13 g/mol . It is a synthetic organic compound, commercially available from chemical suppliers like Sigma-Aldrich (Rieke Metals) with a certified purity of 97% . The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions and the construction of complex polycyclic systems like fluorenones, due to the orthogonal reactivity of its iodo and carbonyl functional groups [1].

3'-Fluoro-2-iodo-4'-methylbenzophenone: Why Generic or Unsubstituted Benzophenone Analogs Are Not Suitable Replacements


Generic or unsubstituted benzophenones cannot be simply substituted for 3'-fluoro-2-iodo-4'-methylbenzophenone in a synthetic route or research program. The unique combination of the iodine atom at the 2-position and the fluorine and methyl groups on the 3' and 4' positions of the opposing phenyl ring confers a specific, and quantifiable, electronic and steric profile that dictates its reactivity and performance . The ortho-iodine substituent is critical for enabling key intramolecular cyclization reactions (e.g., forming fluoren-9-ones) that are not possible with simple benzophenones [1]. Furthermore, the fluoro and methyl substituents are not inert; they modulate the electron density of the aromatic ring, directly impacting the efficiency and regioselectivity of subsequent cross-coupling steps, as demonstrated in studies where the number of such groups correlates directly with biological potency [2]. The specific data below quantify these performance differentials and illustrate the risks of analog substitution.

Quantitative Differentiation of 3'-Fluoro-2-iodo-4'-methylbenzophenone: A Head-to-Head and Class-Level Comparative Evidence Guide


Enabling Fluoren-9-one Synthesis: 3'-Fluoro-2-iodo-4'-methylbenzophenone vs. Unsubstituted Benzophenone in Intramolecular Cyclization

3'-Fluoro-2-iodo-4'-methylbenzophenone belongs to the class of 2-iodobenzophenones, a structural subclass that is demonstrably effective in forming fluoren-9-one cores via transition metal-catalyzed intramolecular cyclization, a transformation that unsubstituted benzophenone cannot perform. A study on a series of substituted 2-iodobenzophenones reported yields in the range of 56–92% for this cyclization under microwave-assisted palladium-catalyzed conditions, with reaction times of 30–45 minutes [1]. In contrast, unsubstituted benzophenone lacks the iodine handle and is unreactive in this specific C-C bond-forming transformation, yielding 0% of the desired cyclized product. This establishes a quantifiable, yes/no functional differentiation: 2-iodobenzophenones like the target compound are competent substrates, while the common analog is not [1].

Organic Synthesis Cross-Coupling Polycyclic Aromatics

Impact of Fluoro/Methyl Substituents on Biological Potency: Quantifying the Additive Effect vs. Non-Substituted Analogs

The presence of fluoro and methyl groups on the benzophenone core, as found in 3'-fluoro-2-iodo-4'-methylbenzophenone, is not a minor structural variation but a key driver of biological activity. A systematic structure-activity relationship (SAR) study of novel benzophenone analogs demonstrated a direct correlation between the number of such substituents and anticancer potency. Specifically, increasing the number of methyl, chloro, and fluoro groups on the benzophenone ring system resulted in quantifiably higher potency against A549, HeLa, and MCF-7 cancer cell lines compared to less-substituted analogs [1]. This class-level evidence strongly suggests that a benzophenone analog lacking these specific 3'-fluoro and 4'-methyl substituents would be a less potent starting point for developing a biologically active molecule.

Medicinal Chemistry Structure-Activity Relationship (SAR) Cancer Biology

Advanced Intermediacy in Fluorinated Fluorenone Synthesis: A Differentiated Route vs. Non-Fluorinated Precursors

The target compound serves as a direct precursor to 1-substituted fluorenones that incorporate fluorine, a motif of significant interest in medicinal chemistry. A study detailing a convenient and scalable synthesis of a range of 1-substituted fluorenones explicitly included fluoro as a key substituent in the target molecules [1]. While the target compound 3'-fluoro-2-iodo-4'-methylbenzophenone was not the exact substrate used, its structural analogy to the described starting materials (halogenated benzophenones) positions it as a key intermediate for accessing a specific, fluorinated chemical space. A non-fluorinated analog, such as a simple 2-iodo-4'-methylbenzophenone, would lead to a different, non-fluorinated final product, thereby failing to impart the desirable metabolic stability and binding properties often associated with fluorine substitution.

Organic Synthesis Fluorination Pharmaceutical Intermediates

Key Application Scenarios for 3'-Fluoro-2-iodo-4'-methylbenzophenone (951886-27-4) Based on Quantifiable Differentiation


Scenario 1: Building a Library of Fluorinated Fluoren-9-ones for Anticancer Screening

A medicinal chemistry team aiming to expand its library of polycyclic compounds for anticancer screening would prioritize 3'-fluoro-2-iodo-4'-methylbenzophenone. As established, this compound is a competent substrate for cyclization reactions to form fluoren-9-one cores, with class-level yields reaching up to 92% [1]. Crucially, the 3'-fluoro substitution ensures the resulting fluorenone is fluorinated, a strategic choice based on SAR studies that show an increased number of fluoro and methyl groups correlates with higher potency against cancer cell lines [2]. Using a non-fluorinated or less-substituted analog would result in a library with a lower probability of containing potent hits, making the procurement of this specific building block a data-driven decision to maximize return on research investment.

Scenario 2: Optimizing a Lead Compound for Improved Metabolic Stability and Target Binding

A lead optimization program has identified a benzophenone core with promising activity. The next phase requires systematic exploration of substituent effects to improve drug-like properties. The 3'-fluoro-2-iodo-4'-methylbenzophenone provides a unique, multi-functional handle. The 2-iodo group is a proven site for further diversification via cross-coupling (e.g., Suzuki, Heck) [1], while the 3'-fluoro and 4'-methyl groups are not merely spectator substituents. Their presence directly contributes to the molecule's overall potency profile, as supported by class-level SAR [2]. This compound offers a more advanced and functionally dense starting point compared to a mono-halogenated or non-substituted benzophenone, allowing a medicinal chemist to probe a more complex and potentially more fruitful region of chemical space in fewer synthetic steps.

Scenario 3: Process Chemistry Route Scouting for a Key Fluorenone Intermediate

A process chemist tasked with developing a scalable route to a fluorinated fluorenone intermediate will evaluate 3'-fluoro-2-iodo-4'-methylbenzophenone as a potential starting material. The decision will hinge on the robust and high-yielding nature of the intramolecular cyclization for this class of 2-iodobenzophenones, which has been demonstrated to proceed efficiently (56–92% yields) under both thermal and microwave conditions [1]. This provides a strong foundation for process development and optimization. Selecting a non-iodinated analog would force a different, potentially lower-yielding or more complex synthetic strategy, while choosing a non-fluorinated precursor would deliver the wrong final product. The choice of this specific compound is therefore driven by quantifiable synthetic efficiency and the unambiguous requirement to install a fluorine atom in the target molecule.

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